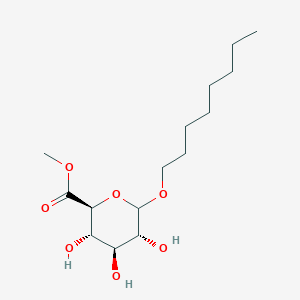

Octyl-D-glucuronide methyl ester

Description

Significance of O-Glucuronides in Biochemical and Chemical Sciences

O-glucuronides are a specific type of glycoside where glucuronic acid is linked to a substrate through an oxygen atom. This process, known as glucuronidation, is a crucial Phase II metabolic reaction in which the body enhances the water solubility of various substances, including drugs, toxins, and endogenous compounds, to facilitate their excretion. studysmarter.co.ukwikipedia.org This detoxification mechanism is vital for mitigating the potential harm of foreign substances (xenobiotics) and is essential for the metabolic fate of many therapeutic agents. studysmarter.co.ukxcode.life

Beyond their role in detoxification, some O-glucuronides exhibit significant biological activity themselves. rsc.org The study of these compounds is critical for understanding drug metabolism, drug interactions, and for the development of new therapeutic agents. studysmarter.co.uk High-purity samples of glucuronides are also in demand as analytical standards for assays and toxicological investigations.

Historical Context of Glucuronide Research Methodologies

Historically, research into glucuronides has evolved significantly. Early studies focused on their role as "biological waste products". However, an increased understanding of metabolic processes has highlighted their importance. The synthesis of glucuronides has been a central theme in their study, with various methods developed to create these compounds for research purposes. The Koenigs-Knorr reaction was a foundational method for forming glycosidic bonds, though it often resulted in mixtures of anomers and byproducts. nih.gov

Over time, more refined synthetic strategies have emerged, including the use of trichloroacetimidate (B1259523) donors and enzymatic methods. The development of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in the structural characterization of glucuronides. helsinki.ficreative-biolabs.com In the past, quantification of glucuronides often required enzymatic or chemical hydrolysis before analysis, but modern reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry now allow for the direct analysis of these hydrophilic compounds. scispace.com

Research Trajectories and Academic Focus on Octyl-D-glucuronide methyl ester

This compound is a synthetic derivative of octyl glucuronide. synpep.com Research interest in this compound stems from its utility in various chemical and biochemical applications. It serves as a useful molecule for modification, fluorination, methylation, and monosaccharide synthesis. moocresearch.comgentaur.comelexbiotech.comsynpep.com Its amphiphilic nature, possessing both a hydrophilic glucuronic acid methyl ester headgroup and a hydrophobic octyl tail, makes it a subject of interest in studies related to surfactants and detergents. pcovery.com

A notable synthetic route to obtain this compound involves the oxidation of the corresponding unprotected octyl glucoside. This can be achieved using sodium hypochlorite (B82951) with a catalytic amount of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) free radical, yielding the desired product. The compound's well-defined structure and properties make it a valuable tool in glycosylation and sugar synthesis research. moocresearch.comgentaur.com

Detailed Research Findings

The table below summarizes key properties of this compound based on available research data.

| Property | Value/Description |

| Synonyms | Octyl D-glucuronide methyl ester |

| CAS Number | 1423035-40-8 |

| Molecular Formula | C15H28O7 |

| Molecular Weight | 320.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | High purity, often confirmed by TLC, 1H NMR, and 13C NMR |

| Storage | Typically stored at refrigerator temperatures (2-8°C) |

| Primary Applications | Modification, fluorination, methylation, monosaccharide synthesis, glycosylation, sugar synthesis |

Data sourced from references creative-biolabs.comsynpep.comchemsrc.combiosynth.comusbio.netabro-bvro.besyrrx.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-3-4-5-6-7-8-9-21-15-12(18)10(16)11(17)13(22-15)14(19)20-2/h10-13,15-18H,3-9H2,1-2H3/t10-,11-,12+,13-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBBJVQNULHIP-HXMBFPRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Octyl D Glucuronide Methyl Ester and Analogous Glucuronide Esters

Chemical Synthesis Approaches

The chemical synthesis of O-glucuronides is a well-established field, with several reliable methods available to form the crucial glycosidic bond. The choice of method often depends on the nature of the aglycone, desired stereochemistry, and compatibility with other functional groups.

Glycosylation Reactions for O-Glucuronides

Glycosylation reactions form the cornerstone of many synthetic routes to glucuronide esters. These methods involve the coupling of a suitable alcohol (aglycone) with a glucuronic acid donor, where the anomeric carbon is activated for nucleophilic attack.

The Koenigs–Knorr reaction, first reported over a century ago, remains one of the most fundamental and widely used methods for glycoside synthesis. wikipedia.orgresearchgate.net The reaction typically involves the condensation of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter. researchgate.net For the synthesis of glucuronide methyl esters, the most common glycosyl donor is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, often referred to as acetobromo-α-D-glucuronic acid methyl ester. researchgate.netresearchgate.net

The reaction is typically promoted by silver salts, such as silver carbonate (Ag₂CO₃), or mercury salts like mercuric cyanide (Hg(CN)₂). nih.gov The mechanism proceeds through the formation of an oxocarbenium ion intermediate. nih.gov Crucially, the acetyl protecting group at the C-2 position provides anchimeric assistance, participating in the reaction to form a cyclic dioxolanium ion intermediate. wikipedia.org The subsequent Sₙ2-like attack by the alcohol occurs at the anomeric carbon (C-1), leading to an inversion of stereochemistry and the predominant formation of the β-glycoside (1,2-trans) product, which is the natural configuration for most glucuronides. wikipedia.org

Despite its utility, the Koenigs–Knorr reaction can be accompanied by the formation of by-products. nih.gov Orthoesters can form through the competitive nucleophilic attack of the alcohol on an intermediate, and acyl transfer products can also be observed, resulting from the rearrangement of orthoesters. nih.gov

| Parameter | Description | Reference |

| Glycosyl Donor | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | researchgate.netresearchgate.net |

| Promoters | Silver Carbonate (Ag₂CO₃), Mercuric Cyanide (Hg(CN)₂), Cadmium Carbonate (CdCO₃) | nih.govresearchgate.net |

| Stereoselectivity | Predominantly β-anomer (1,2-trans) due to C-2 anchimeric assistance | wikipedia.org |

| Common By-products | Orthoesters, Acyl Transfer Products, Elimination Products (Glycals) | nih.govnih.gov |

The trichloroacetimidate (B1259523) method is a highly efficient and versatile alternative for O-glycosylation, often providing superior yields and milder reaction conditions compared to the Koenigs–Knorr reaction. uni-konstanz.de This methodology involves the activation of a 1-hydroxy sugar (hemiacetal) with trichloroacetonitrile (B146778) (Cl₃CCN) in the presence of a base (e.g., DBU, K₂CO₃) to form a glycosyl trichloroacetimidate donor. nih.gov This donor is then reacted with the alcohol acceptor, activated by a catalytic amount of a Lewis acid, most commonly boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The trichloroacetimidate method is known for its reliability, even with sterically hindered or less reactive alcohols. syr.edu The stereochemical outcome can be controlled based on the reaction conditions and the nature of the protecting groups on the sugar. Similar to the Koenigs-Knorr method, the presence of a participating group at C-2, such as an acetyl group, directs the formation of the β-glucuronide. nih.gov This method has been successfully applied to the synthesis of a wide range of complex glucuronides, including those of phenolic xenoestrogens and in the solid-phase synthesis of glycopeptides. benthamdirect.comnih.gov While highly effective, careful control of catalyst quantity may be required to suppress the formation of orthoester by-products.

Direct coupling using 1-hydroxy sugars (hemiacetals) as glycosyl donors represents another important strategy. The key intermediate, methyl (2,3,4-tri-O-acetyl-1-hydroxy-D-glucopyranuronate), can be prepared from the corresponding bromo sugar or acetylated glucuronolactone. These hemiacetals can be coupled with alcohols under acid catalysis, although this can sometimes lead to mixtures of α and β anomers.

The perester coupling method is another variant for forming the glycosidic linkage. massey.ac.nz This approach has been used in the synthesis of various glucuronides. The stereochemical integrity of glucuronides produced by these alternative methods is often confirmed by comparison with standards produced via the classical Koenigs-Knorr method. massey.ac.nz

Esterification Protocols for Methyl Ester Functionalization

The methyl ester group on the glucuronic acid moiety is a crucial feature of the target compound. This functionality is typically introduced during the preparation of the glycosyl donor, prior to the key glycosylation step. nih.gov

The most fundamental method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid of glucuronic acid or its lactone precursor with methanol (B129727) under acidic catalysis, often using sulfuric acid. youtube.comyoutube.com This reaction establishes the methyl ester that is carried through the subsequent synthetic steps.

Alternatively, esterification can be achieved under milder conditions to avoid the harshness of strong acids. This can involve the reaction of a glucuronate salt with an alkylating agent. A common method for synthesizing methyl esters specifically is the use of diazomethane, although its hazardous nature necessitates careful handling. youtube.com Modern coupling agents used in peptide chemistry can also be employed to facilitate the esterification of the glucuronic acid carboxylic acid group with methanol. organic-chemistry.org In many published syntheses, the starting material is D-glucurono-6,3-lactone, which is converted to a protected methyl ester glucuronide intermediate in the initial steps.

Selective Oxidation-Based Synthesis from Alkyl Glucosides (e.g., TEMPO-mediated)

An elegant and increasingly popular strategy for synthesizing alkyl glucuronides avoids the complexities of glycosylation reactions by starting with a pre-formed alkyl glucoside. This approach involves the selective oxidation of the primary alcohol at the C-6 position of the glucoside to a carboxylic acid. lu.senih.gov

The 2,2,6,6-tetramethylpiperidinyloxy free radical (TEMPO) is a highly effective catalyst for this selective oxidation. In a notable synthesis, unprotected n-octyl glucoside was oxidized to n-octyl glucuronide methyl ester in a 67% yield using TEMPO with sodium hypochlorite (B82951) as the co-oxidant.

More environmentally benign chemoenzymatic systems have also been developed. The laccase/TEMPO/O₂ system uses oxygen from the air as the ultimate oxidant and a laccase enzyme to regenerate the active TEMPO catalyst. nih.gov This method has been successfully applied to the oxidation of octyl β-D-glucopyranoside (OG) to its corresponding uronic acid (OG-COOH). nih.gov Studies have shown that even at high substrate concentrations (60 mM), an 85% conversion can be achieved within 24 hours. nih.gov This method is advantageous as it often proceeds under mild conditions in water and can be applied directly to unprotected alkyl glucosides. lu.senih.gov

| Substrate | Catalyst System | Conversion/Yield | Notes | Reference |

| n-Octyl glucoside | TEMPO/NaOCl | 67% Yield (of methyl ester) | Direct synthesis from unprotected glucoside | |

| Octyl β-D-glucopyranoside (OG) | Laccase/TEMPO/O₂ | ~85% Conversion (at 60 mM) | Green, chemoenzymatic method | nih.gov |

| Dodecyl β-D-maltoside (DDM) | Laccase/TEMPO/O₂ | High Conversion | Subject to some degradation | lu.se |

| Dodecyl β-D-maltooctaoside (DDMO) | Laccase/TEMPO/O₂ | Efficient Oxidation | Depolymerization observed as a side reaction | researchgate.net |

Regio- and Stereochemical Control in Glucuronide Synthesis

Achieving precise control over the regio- and stereochemistry during glucuronide synthesis is paramount, as the biological activity of the final product is highly dependent on its three-dimensional structure. helsinki.fi The majority of naturally occurring glucuronides possess the β-configuration.

Several methodologies have been developed to achieve this control:

Neighboring Group Participation: The use of an acyl protecting group, such as an acetyl group, at the C-2 position of the glucuronic acid donor can provide anchimeric assistance. This participation leads to the preferential formation of the thermodynamically more stable β-glucuronide. mdpi.com

Donor and Promoter Systems: The choice of the glycosyl donor and the promoter is critical in directing the stereochemical outcome. For instance, trichloroacetimidate donors, when activated by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), have been successfully employed in the synthesis of various glucuronides, often with high β-selectivity. mdpi.comnih.gov The reaction of an O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate donor with an isoflavone (B191592) ester resulted in a high yield of the corresponding 7-glucuronide. mdpi.com

Catalyst Control: In some cases, the choice and stoichiometry of the catalyst can influence the anomeric ratio. For example, the use of zinc bromide (ZnBr₂) as a catalyst in certain glucuronidation reactions has been shown to favor the formation of the α-anomer. mdpi.com

Protecting Group Strategy: The use of ether protecting groups on the glucuronic acid donor, in contrast to acyl groups, can lead to mixtures of α and β anomers. Therefore, the selection of appropriate protecting groups is a key aspect of controlling the stereochemistry of the final product.

The synthesis of complex glucuronides, such as the morphine-3,6-di-β-D-glucuronide, has been achieved with exclusive β-stereochemistry by reacting an isobutyryl imidate donor with morphine in the presence of a BF₃/Et₂O catalyst. mdpi.com These examples highlight the sophisticated strategies employed to ensure the desired regio- and stereochemical outcome in glucuronide synthesis.

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful and often more selective alternative to traditional chemical synthesis for producing glucuronide esters. These biocatalytic approaches can provide high yields under mild reaction conditions, minimizing the need for extensive protection and deprotection steps.

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been effectively repurposed for the synthesis of esters, including those derived from D-glucuronic acid. This approach involves the direct esterification of the acid with an alcohol in a non-aqueous solvent. nih.gov

Among the various lipases, immobilized Candida antarctica lipase (B570770) B (CALB), often known by the commercial name Novozym 435, has proven to be a particularly robust and versatile biocatalyst for the synthesis of D-glucuronic acid esters. researchgate.netuliege.be Its broad substrate specificity allows for the esterification of D-glucuronic acid with a range of alcohols, including n-butanol and cinnamic alcohol. researchgate.net The enzyme's ability to function in organic solvents like tert-butanol (B103910) is crucial for shifting the reaction equilibrium towards ester synthesis. nih.govresearchgate.net

Computer modeling studies have provided insights into the interaction between D-glucuronic acid and the active site of CALB, suggesting that hydrogen bonds help to position the substrate for catalysis. researchgate.net

To maximize the yield and efficiency of lipase-catalyzed esterification, several reaction parameters must be carefully optimized. These include:

Enzyme Concentration: Increasing the enzyme concentration generally leads to a higher initial reaction rate. However, an optimal concentration exists beyond which the increase in yield may not be cost-effective. e3s-conferences.org

Temperature: The reaction temperature influences both the enzyme's activity and stability. For CALB-catalyzed esterification of D-glucuronic acid, a temperature of 60°C has been found to be effective. uliege.be

Reaction Time: The reaction is allowed to proceed until equilibrium is reached or the desired conversion is achieved. Prolonged reaction times can sometimes lead to product degradation. e3s-conferences.org

Water Removal: The water produced during the esterification reaction can lead to the reverse reaction (hydrolysis). The addition of molecular sieves to the reaction mixture is a common strategy to remove this water and drive the reaction towards product formation. uliege.be

Substrate Ratio: The molar ratio of the D-glucuronic acid to the alcohol can also be adjusted to optimize the yield. uliege.be

By carefully controlling these parameters, researchers have successfully synthesized a variety of D-glucuronic acid esters with varying alcohol chain lengths, from C8 to C18:1, in a 2-liter reactor, achieving improved yields compared to smaller-scale reactions. uliege.beuliege.be

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a wide array of compounds in vivo. nih.govfrontiersin.org These enzymes catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a nucleophilic group. helsinki.fifrontiersin.org This process is highly regio- and stereoselective, exclusively producing β-D-glucuronides. helsinki.fi

Reconstituted systems, which involve the use of purified or recombinantly expressed UGT enzymes, offer a powerful tool for the controlled synthesis of specific glucuronides. core.ac.ukoup.com These systems allow for the screening of different UGT isoforms to identify the most efficient catalyst for a particular substrate. core.ac.uknih.govmdpi.com

For example, studies have shown that several human UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT1A10, are capable of glucuronidating various substrates. nih.gov The substrate specificity can be quite distinct among the different isoforms. frontiersin.org Reconstituted systems using cDNA-expressed UGTs have been successfully employed to study the kinetics of glucuronide formation and to produce specific glucuronide metabolites for analytical purposes. mdpi.com

To facilitate the synthesis, these systems often include an enzymatic method for regenerating the expensive UDPGA cofactor. This can be achieved by co-expressing UDP-glucose dehydrogenase, the enzyme that produces UDPGA from UDP-glucose, within the same microbial host (e.g., Saccharomyces cerevisiae) as the UGT enzyme. oup.com This whole-cell biotransformation approach provides a cost-effective and efficient method for producing polyphenol glucuronides. oup.comresearchgate.net

Lipase-Catalyzed Esterification of D-Glucuronic Acid

Emerging and Sustainable Synthetic Techniques

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. In the context of glucuronide ester production, several emerging techniques show promise:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of D-glucuronic acid derivatives using solid acid catalysts, offering an efficient and eco-friendly approach. researchgate.net

Reusable Catalysts: The development of reusable catalysts is a key aspect of green chemistry. Lewis-acidic polyoxometalates have been investigated as recyclable catalysts for the synthesis of glucuronic acid esters under microwave irradiation. mdpi.com Similarly, solid acid catalysts, such as sulfuric acid loaded onto silica (B1680970), can be easily recovered and reused, minimizing waste. researchgate.net

Solvent-Free Conditions: Conducting reactions in the absence of organic solvents, or in "solvent-free" conditions, is another important principle of green chemistry. Microwave-assisted synthesis of glucuronic acid derivatives has been achieved under such conditions, further enhancing the environmental credentials of the method. researchgate.net

Biocatalysis in Green Solvents: While many enzymatic reactions are performed in organic solvents, research is ongoing to explore the use of more environmentally benign solvent systems, such as ionic liquids or supercritical fluids, for lipase-catalyzed esterifications.

These emerging techniques, combined with the power of enzymatic synthesis, are paving the way for more sustainable and efficient production of octyl-D-glucuronide methyl ester and other valuable glucuronide esters.

Microwave-Assisted Syntheses for Glucuronic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in carbohydrate chemistry, offering rapid and efficient pathways to various derivatives. researchgate.nettandfonline.com The application of microwave irradiation, particularly in conjunction with solid acid catalysts, provides a fast, selective, and eco-friendly methodology for producing D-glucuronic acid derivatives. researchgate.netsemanticscholar.org

Research has demonstrated that the monomode microwave-assisted coupling of D-glucuronic acid with a range of alcohols can be successfully performed using a cost-effective solid catalyst composed of sulfuric acid loaded onto silica (H₂SO₄/SiG60). researchgate.netsemanticscholar.orguliege.be This technique facilitates the synthesis of monosubstituted β-D-glucofuranosidurono-6,3-lactones in excellent, near-quantitative yields. researchgate.netuliege.be A significant advantage of this method is the remarkably short reaction time, with conversions often completing in less than 10 minutes at a temperature of 85°C. researchgate.nettandfonline.comsemanticscholar.org The use of a heterogeneous catalyst is also beneficial as it can be easily removed by simple filtration and potentially recovered and reused. researchgate.net

The synergy between microwave heating and solid acid catalysts represents a clean and efficient strategy in carbohydrate chemistry. researchgate.netuliege.be This approach has been successfully applied to various nucleophilic agents, showcasing its versatility. researchgate.net

Table 1: Research Findings on Microwave-Assisted Synthesis of D-glucofuranosidurono-6,3-lactone Derivatives researchgate.net

| Nucleophile (Alcohol) | Reaction Time (min) | Yield (%) |

| Methanol | 2 | 98 |

| Ethanol | 5 | 95 |

| Propan-1-ol | 10 | 92 |

| Butan-1-ol | 10 | 85 |

| Pentan-1-ol | 10 | 80 |

| Hexan-1-ol | 10 | 75 |

| Heptan-1-ol | 10 | 70 |

| Octan-1-ol | 10 | 65 |

This table is interactive. You can sort and filter the data.

This methodology is directly applicable to the synthesis of the octyl glucuronide portion of the target molecule by using octan-1-ol as the alcohol nucleophile. The formation of the methyl ester can be accomplished through subsequent or parallel reactions.

Solvent-Free Reaction Conditions and Green Chemistry Principles in Glucuronide Synthesis

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and use of hazardous substances, are increasingly integral to modern synthetic strategies. researchgate.netrsc.org The synthesis of glucuronides is well-suited to these principles, particularly through the adoption of solvent-free or solvent-minimal reaction conditions. researchgate.netpharmafeatures.com

Microwave-assisted synthesis, as detailed previously, aligns with several green chemistry principles. The significant reduction in reaction times leads to lower energy consumption compared to conventional heating methods. researchgate.net The use of heterogeneous, reusable solid catalysts minimizes waste and avoids the need for corrosive, soluble acids that require neutralization and extensive purification steps. researchgate.netpharmafeatures.com

Furthermore, these reactions can often be performed under solvent-free conditions, where one of the reactants (such as the alcohol) serves as the reaction medium. researchgate.netresearchgate.net This approach directly addresses the fifth principle of green chemistry, which encourages the avoidance of auxiliary substances like solvents. researchgate.net Eliminating organic solvents reduces hazardous waste generation, lowers carbon emissions, and conserves resources. pharmafeatures.com

When classical Lewis acidic catalysts are used under solvent-free conditions with microwave irradiation, they can exhibit different chemoselectivities compared to traditional reactions, offering alternative synthetic pathways. mdpi.com For instance, catalysts like SnCl₄ and FeCl₃ have been shown to provide different glycosylated and esterified products under these conditions. mdpi.com The development of such sustainable, one-step, and efficient strategies is a key goal in the synthesis of anomerically pure uronic acid-based products. semanticscholar.org These greener approaches not only enhance the environmental profile of the synthesis but also often lead to improved efficiency and yield. rsc.org

Comprehensive Analytical Characterization of Octyl D Glucuronide Methyl Ester

Spectroscopic Analysis for Structural Elucidation

The definitive structure of Octyl-D-glucuronide methyl ester is established through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the octyl chain and the glucuronic acid methyl ester moiety. The spectrum often reveals the presence of both α and β anomeric forms of the compound. uliege.be

The protons of the octyl group appear in the upfield region of the spectrum. The terminal methyl group (CH₃) typically produces a triplet signal, while the methylene (B1212753) groups (CH₂) adjacent to it and along the chain generate complex multiplets. The methylene group directly attached to the glycosidic oxygen (OCH₂) is shifted further downfield due to the deshielding effect of the oxygen atom. uliege.be

For the glucuronic acid portion, the anomeric proton (H-1) is particularly diagnostic. Its chemical shift and coupling constant (J-value) differ significantly between the α and β anomers. uliege.be In many synthesized D-glucuronic acid esters, both anomeric forms are present, and their ratio can be determined by integrating the respective H-1 signals. uliege.be For instance, studies on similar long-chain glucuronates have established anomeric ratios through ¹H NMR experiments. uliege.be The protons on the pyranose ring (H-2, H-3, H-4, and H-5) resonate in the midfield region, often as overlapping multiplets. The methyl ester group (OCH₃) gives rise to a distinct singlet in the downfield region. uliege.be

Table 1: Representative ¹H NMR Chemical Shift Data for D-Glucuronic Acid Esters

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (β-anomer) | ~4.4 - 5.2 | d | ~7.7 |

| H-1 (α-anomer) | ~5.0 - 5.4 | d | ~3.4 |

| H-2, H-3, H-4 | ~3.2 - 3.6 | m | - |

| H-5 | ~3.7 - 4.1 | d | - |

| OCH₃ (ester) | ~3.6 - 3.8 | s | - |

| OCH₂ (octyl) | ~3.4 - 3.9 | m | - |

| (CH₂)₆ (octyl) | ~1.2 - 1.6 | m | - |

| CH₃ (octyl) | ~0.8 - 0.9 | t | ~6.8 |

Note: Data are compiled based on typical values for long-chain glucuronic acid esters and may vary depending on the solvent and experimental conditions. uliege.be

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in this compound. This technique confirms the carbon backbone of both the sugar and the alkyl chain. uliege.be

Key signals in the ¹³C NMR spectrum include the carbonyl carbon of the methyl ester, which appears significantly downfield (~170 ppm). The anomeric carbon (C-1) also has a characteristic chemical shift that differs for the α and β configurations, typically appearing in the range of 95-105 ppm. uliege.beconicet.gov.ar The remaining carbons of the pyranose ring (C-2, C-3, C-4, C-5) resonate in the 70-80 ppm region. uliege.be The carbon of the methyl ester (OCH₃) has a signal around 52 ppm. The carbons of the n-octyl chain appear in the upfield region, with the carbon attached to the glycosidic oxygen (OCH₂) being the most downfield of the alkyl signals. uliege.be

Table 2: Representative ¹³C NMR Chemical Shift Data for D-Glucuronic Acid Esters

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~169 - 171 |

| C-1 (anomeric) | ~100 - 105 |

| C-2, C-3, C-4, C-5 | ~71 - 77 |

| OCH₂ (octyl) | ~68 - 70 |

| OCH₃ (ester) | ~51 - 53 |

| (CH₂)₆ (octyl) | ~22 - 32 |

| CH₃ (octyl) | ~14 |

Note: Data are compiled based on typical values for long-chain glucuronic acid esters and may vary depending on the solvent and experimental conditions. uliege.bemassey.ac.nz

Two-dimensional (2D) NMR experiments, such as NOESY, are crucial for unambiguously determining the stereochemistry of the glycosidic bond. Glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) or synthesized chemically typically result in a β-configuration at the anomeric carbon, a stereochemical outcome that can be confirmed with NOESY. core.ac.uk

A NOESY experiment detects spatial proximities between protons. For a β-glucuronide, a nuclear Overhauser effect (NOE) correlation is expected between the anomeric proton (H-1) and the axial protons at C-3 and C-5 of the glucuronic acid ring. The absence of a significant NOE between H-1 and H-2, and the presence of correlations to H-3 and H-5, provides strong evidence for the β-anomeric configuration. conicet.gov.arcore.ac.uk Furthermore, NOE correlations between the anomeric proton and the protons on the OCH₂ group of the octyl chain would definitively confirm the attachment site of the aglycone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of a compound.

High-resolution mass spectrometry, particularly using a Time-of-Flight (TOF) analyzer, is employed for the precise mass determination of this compound. uliege.be The high accuracy of TOF/MS allows for the calculation of the elemental composition, which can be used to confirm the molecular formula, C₁₅H₂₈O₇. biosynth.com

In electrospray ionization (ESI-TOF/MS), the compound is typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion. A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da for the acid or 190 Da for the methyl ester form), resulting in a fragment ion corresponding to the aglycone. uliege.bemdpi.com

Table 3: Predicted m/z Values for this compound in HRMS

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M] | C₁₅H₂₈O₇ | 320.1835 |

| [M+H]⁺ | C₁₅H₂₉O₇⁺ | 321.1913 |

| [M+Na]⁺ | C₁₅H₂₈O₇Na⁺ | 343.1733 |

Note: The molecular weight of this compound is 320.39 g/mol. biosynth.com

Compound Index

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Glucuronic acid |

| Uridine (B1682114) diphosphate (B83284) glucuronic acid |

| Quercetin-3'-glucuronide |

| Octyl acetate |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis provides unambiguous confirmation of its structure by piecing together its constituent parts: the octyl group, the glucuronic acid core, and the methyl ester.

In a typical MS/MS experiment, the intact molecule is first ionized and selected as a precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The primary and most characteristic fragmentation event for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov This cleavage provides clear evidence of the glucuronide structure.

Further fragmentation can occur within the aglycone (the non-sugar part) and the sugar ring itself, providing deeper structural insights. The fragmentation of the octyl chain and the loss of the methyl ester group can also be observed. By analyzing the complete fragmentation pattern, a detailed structural map of the molecule is generated. Studies on similar glucuronic acid esters have successfully used MS/MS to confirm their synthesized structures. uliege.be

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|---|

| 321.19 ([M+H]⁺) | 145.16 | Loss of glucuronic acid methyl ester moiety |

| 321.19 ([M+H]⁺) | 209.08 | Loss of octanol (B41247) |

| 321.19 ([M+H]⁺) | 177.05 | Loss of octene and methanol (B129727) (from ester) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar, thermolabile molecules like this compound. helsinki.fi It allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, making it the method of choice for determining the molecular weight of the intact molecule. core.ac.uk

When coupled with a mass analyzer, such as a time-of-flight (TOF) or quadrupole instrument, ESI-MS provides a highly accurate mass measurement. uliege.be For this compound (C₁₅H₂₈O₇, MW: 320.39 g/mol ), ESI-MS typically detects the protonated molecule [M+H]⁺ at m/z 321.19. creative-biolabs.combiosynth.com Depending on the solvent system and additives used, other adduct ions such as the sodium adduct [M+Na]⁺ (m/z 343.17) or the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z 338.22) may also be observed, which can further aid in confirming the molecular weight. researchgate.net ESI-MS is frequently coupled with liquid chromatography (LC) to analyze complex mixtures and confirm the identity of eluted peaks. uliege.becore.ac.uk

| Ion Type | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₅H₂₉O₇]⁺ | 321.19 |

| [M+Na]⁺ | [C₁₅H₂₈O₇Na]⁺ | 343.17 |

| [M+NH₄]⁺ | [C₁₅H₃₂O₇N]⁺ | 338.22 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, and its different anomeric forms. The choice of technique depends on the specific analytical goal, from routine purity checks to high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity and Anomeric Separation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for assessing the purity of this compound. nih.gov In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 octadecylsilane) is used with a polar mobile phase. helsinki.fi The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

This technique is highly effective for separating the target compound from more polar or less polar impurities. Furthermore, RP-HPLC is crucial for the separation of the α and β anomers of the glucuronide. uliege.be The subtle differences in the spatial orientation of the octyl methyl ester group at the anomeric carbon (C1) lead to slightly different retention times, allowing for their quantification. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with an acidic modifier to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. uliege.behelsinki.fi Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the compound lacks a strong UV chromophore. nih.govscience.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) science.gov |

| Mobile Phase | Acetonitrile/Water Gradient uliege.be |

| Flow Rate | 0.3 - 1.0 mL/min uliege.bescience.gov |

| Detector | ELSD, RI, or Low λ UV nih.govscience.gov |

| Application | Purity assessment, anomeric separation uliege.benih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering vastly improved resolution, speed, and sensitivity. imchem.fr UPLC systems utilize columns packed with sub-2 µm particles, which results in much higher separation efficiency. acs.org

For the analysis of this compound, UPLC provides a distinct advantage by enabling faster analysis times without sacrificing resolution. mdpi.com This is particularly beneficial for high-throughput screening or for resolving complex mixtures containing closely related impurities that may co-elute under standard HPLC conditions. The enhanced resolution of UPLC is also superior for achieving baseline separation of the α and β anomers, leading to more accurate quantification. core.ac.uk When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for both separation and identification. core.ac.ukacs.org

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm imchem.fr |

| Peak Resolution | Good | Excellent imchem.fr |

| Analysis Time | Standard (e.g., 15-30 min) | Reduced (e.g., < 5 min) mdpi.com |

| System Pressure | Lower | Higher imchem.fr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Ester Compounds

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), as glucuronides are known to be thermolabile. helsinki.fi However, GC-MS is an invaluable tool for the analysis of related, more volatile ester compounds that could be present as starting materials, intermediates, or impurities.

For instance, GC-MS is the standard method for analyzing fatty acid methyl esters (FAMEs). ijastnet.comresearchgate.net If the synthesis of this compound involved precursors like octanol or other fatty esters, GC-MS could be used to detect their presence in the final product. The analysis would typically involve extracting the nonpolar components and analyzing them directly. In some cases, derivatization of polar impurities to make them more volatile might be necessary for GC-MS analysis. nih.gov Therefore, while not a primary technique for the intact glucuronide, GC-MS serves a critical complementary role in a comprehensive quality control strategy.

| Analyte Type | Example | Rationale for GC-MS Use |

|---|---|---|

| Starting Material | Octanol | Detection of residual volatile precursors. |

| Related Impurities | Other Fatty Acid Methyl Esters | Identification of structurally similar, volatile byproducts. researchgate.net |

| Degradation Products | Volatile degradation fragments | Analysis of products from potential thermal or chemical breakdown. |

Capillary Electrophoresis (CE) for Glucuronide Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules, such as glucuronides. helsinki.fidcu.ie Separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high-voltage electric field.

CE offers an orthogonal separation mechanism to HPLC, providing a valuable alternative for purity confirmation. It can be used to determine the purity of this compound and to monitor its enzymatic synthesis or degradation over time. nih.gov A typical CE method for glucuronides would utilize an untreated fused-silica capillary and a buffer system, such as a phosphate (B84403) buffer, at a controlled pH. nih.gov The technique is known for its high efficiency, minimal sample consumption, and rapid analysis times, making it a powerful tool in the analytical characterization of glucuronic acid conjugates. core.ac.uknih.gov

| Parameter | Condition |

|---|---|

| Capillary | Untreated Fused-Silica (e.g., 57 cm length) nih.gov |

| Background Electrolyte | Phosphate buffer nih.gov |

| Separation Voltage | 20 - 30 kV nih.gov |

| Detection | UV (at low wavelength, e.g., <220 nm) |

| Application | Purity analysis, separation of charged species core.ac.ukdcu.ie |

Ancillary Detection Methodologies in Chromatography

In the chromatographic analysis of this compound, the selection of an appropriate detector is paramount for achieving accurate and sensitive quantification. While mass spectrometry stands as a primary detection method, ancillary techniques such as Ultraviolet (UV) Detection and Evaporative Light Scattering Detection (ELSD) offer alternative or complementary approaches, each with distinct principles and applications.

Ultraviolet (UV) detection is a common technique in High-Performance Liquid Chromatography (HPLC) that measures the absorbance of UV light by the analyte. mdpi.com The applicability of UV detection to this compound is limited by the compound's molecular structure. The glucuronide and octyl ester moieties lack significant chromophores, which are parts of a molecule that absorb light in the UV-visible region. Consequently, this compound does not exhibit strong absorbance at wavelengths typically used for routine analysis (e.g., >220 nm).

However, detection is often possible at lower wavelengths, typically between 190 and 210 nm. At these short wavelengths, the carboxyl group within the methyl ester and the ether linkage of the glucuronide can show some absorbance. researchgate.net Analyses of similar compounds, such as fatty acid methyl esters, have been successfully performed using UV detection at 205 nm. scielo.br It is crucial to note that many mobile phase solvents also absorb in this low-UV region, which can lead to high background noise and reduced sensitivity. Therefore, careful selection of a high-purity, low-UV-absorbing mobile phase, such as acetonitrile, is essential. researchgate.netscielo.br

Liquid chromatography with UV detection has been employed for the analysis and isolation of various glucuronide metabolites. core.ac.uk While not ideal for high-sensitivity quantification of this compound without derivatization, UV detection can serve as a simple, non-destructive screening tool or for isolation purposes when higher concentrations are present. core.ac.uk

Table 1: Example HPLC-UV Parameters for Analysis of Related Ester Compounds

| Parameter | Setting | Rationale/Comment |

|---|---|---|

| Column | C18 Reversed-Phase | Standard for separating moderately non-polar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Common solvent system with low UV cutoff. researchgate.net |

| Detection Wavelength | 205 nm | Detects ester functional groups, though with modest sensitivity. scielo.br |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. scielo.br |

Evaporative Light Scattering Detection (ELSD) is a powerful alternative for the analysis of compounds that lack a UV chromophore, making it highly suitable for this compound. wikipedia.orgshimadzu.com Unlike UV detectors, ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase. wikipedia.org This makes it ideal for detecting sugars, lipids, and surfactants, which are classes of compounds related to this compound. shimadzu.com

The principle of ELSD involves three sequential steps: nebulization of the column eluent, evaporation of the mobile phase solvent in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. wikipedia.org The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) to form a fine aerosol. This mist then passes through a heated tube where the volatile mobile phase evaporates, leaving behind solid particles of the analyte. These particles are then carried into a detection cell where they scatter a beam of light. The intensity of the scattered light is measured by a photodiode and is proportional to the mass of the analyte. wikipedia.org

A key characteristic of ELSD is that its response is generally non-linear with respect to the analyte mass. The relationship is often described by the empirical equation A = a * m^b, where A is the peak area, m is the analyte mass, and 'a' and 'b' are constants that depend on the analyte and instrumental conditions. researchgate.net This necessitates the use of a multi-level calibration curve for accurate quantification. ELSD is compatible with gradient elution, a significant advantage over refractive index detection, another common method for non-chromophoric compounds. researchgate.net

Table 2: Principle of Operation for Evaporative Light Scattering Detector (ELSD)

| Step | Description | Purpose |

|---|---|---|

| 1. Nebulization | The HPLC eluent is mixed with an inert gas (e.g., Nitrogen) and forced through a small nozzle, creating a fine spray of droplets. wikipedia.org | To convert the bulk liquid stream into an aerosol. |

| 2. Evaporation | The aerosol passes through a heated drift tube, causing the volatile mobile phase to evaporate. wikipedia.org | To remove the solvent, leaving only the non-volatile analyte as solid particles or liquid droplets. |

| 3. Detection | The remaining analyte particles pass through a light beam (often a laser), and the scattered light is measured by a photodetector. wikipedia.orgshimadzu.com | To generate a signal that is proportional to the amount of analyte present. |

Sample Preparation Strategies for Complex Matrices in Analytical Research

The analysis of this compound in complex matrices, such as biological fluids (blood, urine), environmental samples, or food products, presents a significant analytical challenge. researchgate.netresearchgate.net These matrices contain a multitude of endogenous substances like proteins, salts, lipids, and other metabolites that can interfere with the detection and quantification of the target analyte. researchgate.net These interferences can cause matrix effects, leading to signal suppression or enhancement, and can also contaminate the analytical instrument.

Therefore, an effective sample preparation step is critical to remove these interferences, isolate the analyte of interest, and concentrate it to a level suitable for instrumental analysis. researchgate.netresearchgate.net Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used. However, modern analytical chemistry increasingly favors miniaturized and more environmentally friendly methods. researchgate.net The goal is to develop faster, more efficient, and greener procedures that minimize solvent consumption and waste generation while ensuring high recovery and reproducibility. researchgate.netnih.gov

Microextraction techniques are advanced sample preparation methods that use minimal amounts of extraction solvent (or are solvent-free) and sample volume. nih.govresearchgate.net These methods have gained significant popularity for the analysis of trace compounds in complex matrices due to their simplicity, low cost, and environmental sustainability. mdpi.com Several microextraction techniques could be adapted for the isolation of this compound.

Solid-Phase Microextraction (SPME): SPME is a non-exhaustive extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. nih.gov Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. For a compound like this compound, a polar fiber coating would be selected to facilitate extraction from an aqueous matrix. SPME has been successfully used for the analysis of related glucuronide forms of other compounds in biological samples. nih.gov

Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). nih.gov In SDME, a microdrop of an immiscible organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample. The analyte partitions into the organic solvent, which is then retracted and injected for analysis. In HF-LPME, the organic solvent is immobilized within the pores of a porous hollow fiber, which separates the aqueous sample from an aqueous acceptor phase inside the fiber. This technique is highly effective for sample clean-up and pre-concentration. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid technique where a mixture of an extraction solvent and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is injected into the sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte extraction. The mixture is then centrifuged, and the sedimented extraction solvent is collected for analysis. researchgate.net

These microextraction techniques offer significant advantages for the analysis of this compound in complex samples by effectively isolating it from matrix interferences while adhering to the principles of green analytical chemistry. researchgate.net

Table 3: Overview of Selected Microextraction Techniques

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Analyte partitions from the sample matrix into a solid-phase coating on a fiber. nih.gov | Extraction from urine or plasma using a polar fiber coating. |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | A supported liquid membrane held in the pores of a hollow fiber separates the sample from an acceptor phase. nih.gov | Two-step cleanup and concentration from biological fluids. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is rapidly injected into the aqueous sample, forming an emulsion for fast extraction. nih.gov | Rapid screening in aqueous samples like wastewater or urine. |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE where the sorbent is packed into a syringe needle, allowing for online extraction and injection. mdpi.com | Automated and rapid extraction from small volumes of blood or saliva. |

Enzymological Studies and Glucuronide Ester Biochemical Transformations

Investigation of UDP-Glucuronosyltransferase (UGT) Systems in Glucuronidation.nih.govnih.govscience.gov

Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes facilitate the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iqwikipedia.org This process results in the formation of a β-D-glucuronide, a more polar and water-soluble conjugate that can be readily excreted. nih.gov

The UGT superfamily is diverse, with multiple isoforms that exhibit distinct but often overlapping substrate specificities. nih.gov These isoforms are broadly categorized into two families, UGT1 and UGT2, based on their gene structure and sequence homology. nih.gov The UGT1A and UGT2B subfamilies are particularly important in drug metabolism. taylorandfrancis.com

The substrate specificity of UGT isoforms is a key determinant of the metabolic fate of many compounds. For instance, UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin (B190676), while UGT2B7 is known to metabolize a wide range of drugs, including morphine and non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The expression of UGT isoforms can vary significantly between tissues, with the liver being the primary site of glucuronidation, although UGTs are also found in extrahepatic tissues such as the intestine, kidneys, and brain. wikipedia.orgnih.govwikipedia.org

The following table provides an overview of selected human UGT isoforms and their representative substrates:

| UGT Isoform | Representative Substrates | Primary Tissue Expression |

| UGT1A1 | Bilirubin, Ethinylestradiol | Liver, Intestine |

| UGT1A4 | Aromatic amines | Liver |

| UGT1A6 | Salicylic acid, small planar phenols | Liver, Kidney |

| UGT1A9 | Propofol, Mycophenolic acid | Liver, Kidney |

| UGT2B7 | Morphine, Zidovudine, NSAIDs | Liver, Intestine, Kidney |

| UGT2B15 | S-oxazepam, Lorazepam | Liver, Prostate |

Enzymatic glucuronidation often exhibits a high degree of regio- and stereoselectivity, meaning that the glucuronic acid moiety is attached to a specific position on the substrate molecule and in a specific stereochemical orientation. uomus.edu.iq This selectivity is dictated by the three-dimensional structure of the active site of the UGT isoform involved.

A classic example of regioselectivity is the glucuronidation of morphine, which has two potential sites for conjugation: the 3-hydroxyl and 6-hydroxyl groups. UGT2B7 primarily catalyzes the formation of morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. taylorandfrancis.com

The stereoselectivity of UGTs is also a critical aspect of their function. The transfer of the glucuronyl group from UDPGA to the substrate occurs with an inversion of configuration at the anomeric carbon (C-1) of glucuronic acid, resulting in the formation of a β-glucuronide. uomus.edu.iq

Elucidation of Biochemical Pathways Involving Glucuronide Conjugation.nih.govscience.govsoton.ac.uk

The biochemical pathway of glucuronidation begins with the synthesis of UDPGA from glucose-1-phosphate. The UGT enzymes then catalyze the transfer of the glucuronyl group from UDPGA to the substrate. uomus.edu.iq The resulting glucuronide conjugate is typically more water-soluble and is transported out of the cell for excretion, primarily in urine or bile. wikipedia.orgwikipedia.org

Role in Xenobiotic and Endogenous Compound Conjugation Mechanisms

Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the conjugation and subsequent elimination of a wide array of both foreign substances (xenobiotics) and internally produced compounds (endogenous compounds). uomus.edu.iqnih.govuef.fi This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). uef.fitaylorandfrancis.com The fundamental mechanism of glucuronidation involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iq This conjugation dramatically increases the hydrophilicity of the substrate, facilitating its excretion from the body, primarily through urine or bile. nih.gov

The UGT enzymes are predominantly located in the endoplasmic reticulum of liver cells, but are also present in other tissues such as the kidney, intestine, and lungs. nih.govtaylorandfrancis.com A broad spectrum of functional groups on substrate molecules can serve as acceptors for the glucuronic acid moiety, including hydroxyl (both phenolic and alcoholic), carboxyl, amino, and thiol groups. uomus.edu.iq This versatility allows for the glucuronidation of a diverse range of compounds.

Endogenous Substrates: The body utilizes glucuronidation to manage and eliminate various endogenous substances. Well-known examples include:

Bilirubin: A breakdown product of heme, bilirubin is conjugated with glucuronic acid in the liver to form water-soluble bilirubin glucuronides, which are then excreted in bile. nih.gov

Steroid hormones: Many steroid hormones and their metabolites are inactivated and prepared for excretion via glucuronidation. researchgate.net

Thyroid hormones: These are also subject to glucuronidation as part of their metabolic clearance. researchgate.net

Xenobiotic Substrates: Glucuronidation is a major detoxification pathway for a vast number of xenobiotics, including:

Drugs: A significant proportion of pharmaceuticals are metabolized by glucuronidation. For some drugs, it is the primary route of elimination, while for others it follows initial Phase I metabolic reactions. nih.gov

Environmental pollutants and carcinogens: The body employs glucuronidation to detoxify and eliminate harmful environmental chemicals. researchgate.net

The process of glucuronidation is generally considered a detoxification mechanism, as it typically leads to the formation of biologically inactive and readily excretable metabolites. uef.fi However, there are exceptions where glucuronide conjugates may exhibit biological activity or even toxicity. researchgate.net The efficiency and specificity of glucuronidation can be influenced by genetic polymorphisms in the UGT enzymes, leading to inter-individual differences in drug metabolism and susceptibility to toxicity. researchgate.net

Biotransformation Pathways of Related Glucuronide Conjugates (e.g., PFAS biotransformation)

The biotransformation of per- and polyfluoroalkyl substances (PFAS) provides a relevant example of how glucuronide conjugation is involved in the metabolism of persistent environmental contaminants. While PFAS are known for their resistance to degradation, certain classes can undergo biotransformation, with glucuronidation being a notable pathway. nih.govmcmaster.ca

One of the key classes of PFAS that undergoes metabolic transformation is the fluorotelomer alcohols (FTOHs). nih.govnih.gov The biotransformation of FTOHs can proceed through several pathways, including oxidation and conjugation. Glucuronidation has been identified as a significant conjugation reaction for these compounds. nih.gov For instance, the 8:2 fluorotelomer alcohol (8:2 FTOH) has been shown to form a glucuronide conjugate in various species, including carp, rainbow trout, rats, and humans. nih.gov This pathway involves the enzymatic transfer of glucuronic acid to the hydroxyl group of the FTOH molecule.

The formation of these glucuronide conjugates is a critical step in the metabolism of these PFAS precursors. While the ultimate fate of these conjugates can vary, their formation generally increases the water solubility of the parent compound, which can influence its distribution and elimination from the body. mdpi.com

Studies investigating the metabolism of PFAS have identified several biotransformation products, including various conjugates. For example, in studies with mouse liver S9 fractions, glucuronidation was identified as one of the four major metabolic pathways for a range of PFAS from different chemical subclasses. mcmaster.ca The identification of these glucuronide conjugates is crucial for a comprehensive understanding of the fate of PFAS in biological systems and for assessing their potential health impacts. mcmaster.ca

It's important to note that glucuronidation is often part of a more complex metabolic network for PFAS. For example, the biotransformation of N-ethylperfluorooctane sulfonamidoethanol (N-EtFOSE) can lead to the formation of perfluorooctane (B1214571) sulfonic acid (PFOS), and along this pathway, intermediates may be subject to conjugation reactions. nih.gov The study of these biotransformation pathways, including the formation of glucuronide esters, is essential for characterizing the full spectrum of PFAS-related compounds that may be present in biological samples and for understanding their toxicokinetics. mdpi.com

Research into Biological Implications and Academic Applications Non Clinical Focus

Development and Utilization of Glucuronide Esters as Reference Standards in Analytical Research

Glucuronide esters are pivotal in various fields, including drug development, sports drug testing, and the monitoring of agricultural residues, where the identification and quantification of metabolites are essential. acs.org The synthesis of glucuronide conjugates as standards is in significant demand to support these analytical activities. acs.org

The quantification of drug metabolites in biological matrices is a critical aspect of pharmaceutical research, offering insights into the potential toxicity of drug candidates. nih.gov Glucuronide conjugates represent a major class of Phase II metabolites that require careful monitoring. nih.gov Direct measurement of glucuronides in biological samples necessitates the use of authentic analytical standards to create calibration and quality control samples in the relevant matrix. scispace.com However, obtaining these standards can be challenging and costly. scispace.com

Historically, many quantification methods involved the enzymatic or chemical hydrolysis of the glucuronide back to its parent aglycone before analysis. researchgate.net Modern approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the direct and selective quantification of glucuronide isomers. scispace.comresearchgate.net This direct measurement offers improved accuracy and precision, as the hydrolysis step can sometimes be incomplete or the aglycone may be unstable under hydrolytic conditions. researchgate.net For instance, a method for quantifying diflunisal (B1670566) and its ether and ester glucuronide conjugates in human urine was developed without needing authentic standards for the conjugates themselves. nih.gov Similarly, LC-MS/MS methods have been established for the determination of glucuronide conjugates of bile acids and dalcetrapib (B1669777) in biological samples, highlighting the importance of purified analytical standards for accurate quantification. acs.orgnih.gov

The lack of commercially available glucuronide standards has prompted the development of alternative production methods, such as enzyme-assisted synthesis using microsomes. core.ac.uk This approach allows for the creation of specific glucuronide metabolites which can then be purified and used as standards for developing robust analytical methods. acs.orgcore.ac.uk

To achieve high precision, accuracy, and robustness in quantitative bioanalytical methods using LC-MS/MS, stable isotope-labeled (SIL) internal standards are widely employed. nih.gov These SIL analogs are crucial because they can effectively compensate for matrix effects, variations in extraction recovery, and fluctuations in instrument response. nih.gov SIL standards exhibit similar physicochemical properties to the analytes of interest but have a different molecular weight, which allows them to be distinguished by mass spectrometry. researchgate.net

The chemical synthesis of SIL analogs of Phase II metabolites, such as glucuronides, can be complex, expensive, and time-consuming. nih.gov To address these challenges, generic methods have been developed to produce SIL analogs through in vitro biotransformation, using more readily available SIL parent drugs or SIL conjugation co-factors. nih.gov This bio-generation technique has been successfully applied to create SIL glucuronide and glutathione (B108866) conjugates, demonstrating satisfactory performance in absolute quantification and relative exposure assessments. nih.gov This approach serves as a valuable alternative to chemical synthesis, potentially saving significant time and resources in drug research and development. nih.gov A dual-filtering strategy using chemical isotope labeling has also been developed for the comprehensive profiling of glucuronide metabolites in biological samples. researchgate.net

Design and Synthesis of Glucuronide-Based Conjugates for Research

The unique properties of glucuronides have made them a focal point in the design and synthesis of specialized conjugates for research applications, particularly in prodrug development and biochemical investigations. acs.orgnih.gov

A prodrug is an inactive or poorly active compound that is transformed in vivo into an active drug molecule through enzymatic or chemical cleavage. nih.gov The glucuronide structure is a key component in a successful prodrug strategy designed to overcome issues like poor solubility or lack of selectivity. nih.govtxst.edu Glucuronide-based linkers are used to connect a therapeutic agent to a carrier, creating a conjugate that remains stable in circulation but releases the active drug under specific conditions. creativebiolabs.netresearchgate.net

The primary mechanism for activation involves the cleavage of the glycosidic bond by the enzyme β-glucuronidase, which is abundant within the lysosomes of cells and is overexpressed in some tumor environments, while having low activity outside of cells. creativebiolabs.netresearchgate.net This enzymatic specificity allows for the targeted release of cytotoxic agents within tumor cells, minimizing systemic toxicity. researchgate.netmdpi.com Furthermore, the high hydrophilicity of the β-glucuronide moiety helps to prevent the aggregation of conjugates, especially those carrying highly hydrophobic drugs. creativebiolabs.net

This strategy has been explored for various classes of cytotoxic agents, including auristatins, doxorubicin (B1662922) analogues, and camptothecin (B557342) derivatives. creativebiolabs.netmdpi.com For example, a glucuronide prodrug of 10-hydroxycamptothecin (B1684218) was designed to improve the parent drug's poor water solubility. nih.gov The resulting conjugate was 80-fold more soluble and was activated by enzymatic cleavage. nih.gov Similarly, glucuronide prodrugs of the histone deacetylase inhibitor CI-994 were developed to enhance its solubility and were shown to release the active compound upon incubation with β-glucuronidase. nih.gov The design of these prodrugs often involves a self-immolative linker, which ensures the efficient release of the unmodified parent drug following enzymatic cleavage of the glucuronide trigger. rsc.org

Glucuronide conjugates can be chemically modified or functionalized for use in targeted biochemical studies. Current time information in Bangalore, IN.biosynth.com A significant application of this functionalization is in the development of Antibody-Drug Conjugates (ADCs). researchgate.net In this context, a glucuronide linker is used to attach a potent cytotoxic agent to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. researchgate.net

The β-glucuronide linker system has been demonstrated to be an effective strategy for creating stable and efficacious ADCs. researchgate.net For example, conjugates were made using the cytotoxic agents MMAE and MMAF with antibodies targeting CD30 and CD70. These ADCs were monomeric, stable in plasma, and showed potent, immunologically specific activity. researchgate.net The hydrophilic nature of the glucuronide linker aids in the solubility of the final ADC. researchgate.netaacrjournals.org The design of these linkers can be sophisticated, incorporating features like quaternary ammonium (B1175870) groups to attach to specific drug payloads like tubulysins, which are effective even against multidrug-resistant (MDR+) tumor models. aacrjournals.org The synthesis of these complex molecules involves careful chemical strategies, often requiring protection and deprotection steps to ensure the correct linkage between the sugar, the spacer, the drug, and the antibody. txst.edugoogle.com

Studies on Environmental Biodegradation and Fate of Alkyl Glucoside Derivatives

Alkyl glucoside derivatives, such as Octyl-D-glucuronide methyl ester, belong to a class of surfactants often referred to as "green" or natural surfactants because they are synthesized from renewable resources like fatty acids and sugars. researchgate.netnih.gov Their increasing use in personal care and home care products has led to a greater focus on their environmental fate and biodegradability. researchgate.netnih.gov

Studies have shown that alkyl polyglucosides (APGs) are readily biodegradable under laboratory conditions. researchgate.netnih.gov The primary biodegradation pathway involves the hydrolysis of the glycosidic bond, breaking the molecule down into its constituent alcohol and polysaccharide (glucose) parts. researchgate.net The glucose enters the carbohydrate metabolic pathway, while the fatty alcohol undergoes further degradation. europa.eu The rate of biodegradation can be influenced by the structure of the alkyl chain; linear chains tend to degrade faster than branched ones, and longer alkyl chains may have lower degradation rates due to decreased water solubility. researchgate.net For example, studies on coco glucoside (C8-16) showed hydrolysis into alcohol and polysaccharide as the initial degradation step. researchgate.net

Investigation of Surface-Active Properties for Research Applications

The utility of this compound in research is largely derived from its properties as a surfactant. These properties, including its ability to reduce surface tension and form micelles, are determined by its molecular structure.

A key characteristic of surfactants is their ability to self-assemble in solution to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a crucial parameter for any application involving surfactants.

Studies comparing various sugar-based esters have provided insights into the micellar behavior of compounds like methyl octyl α-D-glucuronate. For instance, the CMC of methyl octyl α-D-glucuronate was observed to be 6 mM. nih.gov This value is notably lower than that of some other commercial sugar-based surfactants, such as 6-O-octanoyl-D-glucopyranose (CMC of 18 mM) and even octyl D-glucuronate (CMC of 10.68 mM). nih.gov A lower CMC indicates a greater efficiency in forming micelles, which can be a desirable property in many research applications. The aggregation behavior is influenced by factors like temperature, with the tendency for molecules to form aggregates generally increasing with temperature. mdpi.com The self-assembly can lead to various structures, from simple spherical micelles to more complex rod-like or vesicular aggregates, depending on concentration and the presence of other molecules. researchgate.net

Table 2: Comparative Critical Micelle Concentration (CMC) of Sugar-Based Surfactants

| Compound | Reported CMC (mM) | Source |

|---|---|---|

| Methyl octyl α-D-glucuronate | 6.0 | nih.gov |

| Octyl D-glucuronate | 10.68 | nih.gov |

| 6-O-octanoyl-D-glucopyranose | 18.0 | nih.gov |

| Octyl-β-D-glucoside (C8βGlc) | 21.2 | nih.gov |

The relationship between the chemical structure of a surfactant and its surface-active properties is a fundamental area of research. For sugar-based surfactants like this compound, key structural features that influence activity include the length of the alkyl (hydrophobic) chain, the nature of the sugar (hydrophilic) head group, and the type of linkage connecting them. nih.gov

Carbohydrate Binding and Glycosidic Bond Research

The synthesis and stability of the glycosidic bond in glucuronides are central topics in carbohydrate chemistry. The presence of the electron-withdrawing carboxyl group at the C-5 position of the glucuronic acid ring presents unique challenges and points of interest for researchers.

The synthesis of O-glucuronides, including esters like this compound, often involves overcoming the destabilizing electronic effect of the C-5 carboxyl group, which can hinder the formation of the glycosidic bond. nih.govresearchgate.net Researchers have explored various synthetic strategies to efficiently create this linkage, comparing the effectiveness of different glycosyl donors, such as glucosyluronate bromides and trichloroacetimidate (B1259523) donors. nih.govmdpi.com For example, one method involves the oxidation of an unprotected octyl glucoside using TEMPO (2,2,6,6-tetramethylpiperidinyloxy free radical) to yield the corresponding glucuronide methyl ester. The stereochemistry of the resulting glycosidic bond (α or β) is also a critical aspect of this research, with the β-configuration being the most common in nature.

Contributions to Glycobiology Research

Glycobiology is the study of the structure, synthesis, and biology of sugars (glycans), which are fundamental components of living organisms. medchemexpress.com Carbohydrate-based surfactants and other synthetic carbohydrate derivatives, such as this compound, serve as valuable tools in this field. americanchemicalsuppliers.comcreative-biolabs.com

These compounds are used in a variety of research applications, including glycosylation reactions and sugar synthesis. gentaur.com A significant contribution to glycobiology has been the development of methods to selectively modify carbohydrate structures. For instance, the realization that methyl α-D-glucuronide methyl ester is an excellent substrate for palladium-catalyzed oxidation opens up new avenues for functionalizing glucuronic acid-containing biomolecules. acs.org This is particularly important as glucuronic acid is a key building block of essential biological polymers like hyaluronic acid and heparan sulfate. acs.org Such synthetic tools enable researchers to probe the function of carbohydrates in biological systems and to develop novel glycan-based materials. medchemexpress.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.